molecular formula C18H17N5O4 B2876718 methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate CAS No. 727662-95-5

methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate

Cat. No.: B2876718
CAS No.: 727662-95-5
M. Wt: 367.365
InChI Key: VFCLIVXQIASAHS-UHFFFAOYSA-N
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Description

Methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-g]purine core. The structure includes:

  • 7-position: A phenyl group, contributing to lipophilicity and π-π stacking interactions.
  • 8-position: A methyl ester-linked acetate group, which may act as a prodrug moiety, improving bioavailability through esterase-mediated hydrolysis to a carboxylic acid .

Properties

IUPAC Name

methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-20-15-14(16(25)21(2)18(20)26)23-9-12(11-7-5-4-6-8-11)22(17(23)19-15)10-13(24)27-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLIVXQIASAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in ring fusion, substituent positions, or functional groups. Key comparisons are summarized in Table 1.

Core Ring System Variations

  • Imidazo[2,1-f]purine derivatives (e.g., ): These analogs have a different ring fusion ([2,1-f] vs. [1,2-g]), altering the spatial arrangement of substituents. For example, methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-...imidazo[2,1-f]purin-3-yl]acetate () positions the 2-methylphenyl at the 8-position instead of the 7-phenyl in the target compound. This shift may affect binding affinity in enzyme pockets .
  • Imidazo[1,2-g]purine derivatives (e.g., ): The target and share the same core, but substituent variations at the 7- and 8-positions highlight how methyl () vs. phenyl (target) groups influence lipophilicity and steric effects .

Functional Group Modifications

  • Ester vs. Carboxylic Acid : The target’s methyl ester contrasts with 2-{1,3,7-trimethyl...imidazo[1,2-g]purin-8-yl}acetic acid (), which has a carboxylic acid. This difference impacts solubility (acidic form is more polar) and pharmacokinetics .

Substituent Effects on Physicochemical Properties

  • 7-Phenyl vs. 7-p-Cyanophenyl: ’s 8-(2-methoxyphenyl)-1-methyl-7-p-cyanophenyl...imidazo[2,1-f]purine-2,4-dione replaces the target’s 7-phenyl with a p-cyanophenyl group. The electron-withdrawing cyano group may enhance dipole interactions but reduce metabolic stability .
  • Alkyl vs. Aryl at 8-Position : Compounds like 8-butyl-7-(2,6-dimethylphenyl)...imidazo[2,1-f]purine-2,4-dione () feature alkyl chains at the 8-position, increasing hydrophobicity compared to the target’s acetate ester .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (Evidence ID) Core Structure Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Imidazo[1,2-g]purine 1,3-dimethyl; 7-phenyl; 8-acetate Methyl ester ~388 (estimated) Prodrug potential, moderate lipophilicity
Imidazo[2,1-f]purine 1-methyl; 8-(2-methylphenyl); 3-acetate Methyl ester ~382 (estimated) Altered substituent positioning
Imidazo[1,2-g]purine 1,3,7-trimethyl; 8-acetic acid Carboxylic acid 387.39 Higher polarity, acidic pH solubility
Imidazo[2,1-f]purine 1,3-dimethyl; 7-phenyl; 8-(2-hydroxyphenyl) Phenolic hydroxyl 387.39 Enhanced H-bonding, reduced permeability
Imidazo[2,1-f]purine 8-butyl; 7-(2,6-dimethylphenyl); 1-methyl Dione ~409 (estimated) Increased hydrophobicity

Biological Activity

Methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a compound derived from the imidazo[1,2-g]purine scaffold, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazo[1,2-g]purine core : Known for its role in various biological processes.
  • Dimethyl and phenyl substitutions : These modifications enhance its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are primarily linked to its effects on kinase inhibition and anticancer properties.

Kinase Inhibition

Research indicates that derivatives of imidazo[1,2-g]purines often act as inhibitors of various kinases. For instance:

  • DYRK1A and CLK1 Inhibition : Studies have shown that similar compounds can inhibit these kinases at micromolar concentrations. The structure-activity relationship (SAR) suggests that specific substitutions on the imidazo ring can enhance inhibitory potency .

Anticancer Activity

The compound has shown promise in anticancer applications:

  • Cell Proliferation Inhibition : In vitro studies indicate that imidazo[1,2-g]purine derivatives significantly inhibit the proliferation of cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .
  • Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Imidazo[1,2-a]pyridine derivativesKinase inhibitionSignificant inhibition of DYRK1A and CLK1 with SAR insights.
Imidazopyridine hydrazone derivativesAnticancer activityEffective against c-Met expressing cancer cell lines; apoptosis induction confirmed.
8-amino imidazo[1,2-a]pyrazine derivativesAntibacterial activityInhibitors of bacterial ATPase; potential for new antibacterial agents.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : By competing with ATP at the active sites of kinases such as DYRK1A and CLK1.
  • Induction of Apoptosis : Triggering pathways that lead to programmed cell death in cancer cells.

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